molecular formula C257H389N65O77S6 B10832276 Insulin lispro

Insulin lispro

Cat. No.: B10832276
M. Wt: 5814 g/mol
InChI Key: WNRQPCUGRUFHED-DETKDSODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Weight

This compound’s molecular composition precisely aligns with human insulin except for two exchanged residues in its β-chain (Table 1). The compound’s molecular weight of 5,807.57 Da reflects this targeted modification, calculated from its empirical formula C₂₅₇H₃₈₃N₆₅O₇₇S₆. This near-isosteric design preserves overall charge distribution while altering self-association tendencies.

Table 1: Molecular comparison of this compound and human insulin

Property This compound Human Insulin
Molecular formula C₂₅₇H₃₈₃N₆₅O₇₇S₆ C₂₅₇H₃₈₃N₆₅O₇₇S₆
Molecular weight (Da) 5,807.57 5,807.63
Key structural difference Lys(B28), Pro(B29) Pro(B28), Lys(B29)

Primary Structure: Lys(B28), Pro(B29) Substitution in β-Chain

The defining feature of this compound lies in its reversed residues at positions B28 and B29. While human insulin contains proline at B28 and lysine at B29, this compound swaps these to create a lysine-proline sequence. This substitution mimics insulin-like growth factor 1 (IGF-1), reducing the β-chain’s propensity for dimerization. The modification specifically targets the β24–β30 segment, a region critical for insulin self-association.

Tertiary and Quaternary Structure Modifications

Despite preserved receptor-binding domains, this compound exhibits distinct higher-order structural features:

  • Tertiary Structure : The B28–B29 reversal creates steric hindrance that destabilizes β-sheet interactions between monomers. This maintains the overall immunoglobulin-like fold but increases conformational flexibility in the C-terminal β-chain.
  • Quaternary Structure : Native insulin forms stable hexamers coordinated by zinc ions and phenolic preservatives. This compound’s hexamers adopt an altered dimer interface (Figure 1), with weaker inter-protomer interactions that favor rapid dissociation into active monomers.

Figure 1: Hexamer stabilization mechanisms
Human insulin: Stable hexamers via ProB28-mediated β-sheet pairing
This compound: Weaker hexamers due to LysB28-ProB29 disruption of dimer interfaces

Crystallographic Analysis of Monomeric and Hexameric Forms

X-ray diffraction studies (PDB: 6NWV) reveal this compound’s structural adaptations at atomic resolution:

  • Hexameric Assembly : Crystallizes in space group P1 with unit cell dimensions a = 46.16 Å, b = 61.79 Å, c = 58.62 Å. Each hexamer contains three dimers coordinated by zinc ions at HisB10 residues (Figure 2A).
  • Ligand Interactions : The structure includes m-cresol molecules (stabilizing R-state conformation) and glycerol molecules (cryoprotectant) at distinct binding pockets (Table 2).
  • Monomer Accessibility : Compared to human insulin hexamers, lispro’s dimers show reduced contact surface area (1,200 Ų vs. 1,500 Ų), facilitating rapid disassembly into monomers.

Table 2: Key ligands in this compound crystal structure (6NWV)

Ligand Binding Site Role
m-Cresol Hydrophobic pockets Hexamer stabilization
Glycerol Surface cavities Crystal cryoprotection
Zinc HisB10 coordination Quaternary structure

Figure 2: Crystallographic features
(A) Hexameric assembly showing zinc ions (magenta) and m-cresol ligands (orange)
(B) Overlay of lispro (blue) and human insulin (gray) dimers highlighting B28–B29 structural divergence

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C158H234N40O42S2.C99H155N25O35S4/c1-79(2)57-104(181-131(213)86(15)173-136(218)102(50-53-125(211)212)179-152(234)127(84(11)12)194-148(230)107(60-82(7)8)184-145(227)113(67-95-70-166-78-172-95)189-150(232)115(74-199)176-123(208)73-170-134(216)116(75-241)191-140(222)105(58-80(3)4)182-144(226)112(66-94-69-165-77-171-94)188-138(220)101(48-51-119(161)204)178-146(228)114(68-120(162)205)190-153(235)126(83(9)10)193-132(214)98(160)61-89-31-21-18-22-32-89)139(221)185-110(64-92-40-44-96(202)45-41-92)142(224)183-106(59-81(5)6)147(229)195-128(85(13)14)154(236)192-117(76-242)135(217)169-71-121(206)174-100(49-52-124(209)210)137(219)177-99(38-29-55-167-158(163)164)133(215)168-72-122(207)175-108(62-90-33-23-19-24-34-90)141(223)186-109(63-91-35-25-20-26-36-91)143(225)187-111(65-93-42-46-97(203)47-43-93)149(231)196-129(87(16)200)155(237)180-103(37-27-28-54-159)156(238)198-56-30-39-118(198)151(233)197-130(88(17)201)157(239)240;1-12-46(9)77(121-73(134)36-100)97(156)122-76(45(7)8)95(154)108-56(25-29-75(137)138)80(139)105-54(23-27-70(102)131)83(142)117-66(40-161)93(152)119-68(42-163)94(153)124-79(48(11)127)98(157)116-64(38-126)90(149)123-78(47(10)13-2)96(155)120-67(41-162)92(151)115-63(37-125)89(148)110-58(31-44(5)6)85(144)111-59(32-49-14-18-51(128)19-15-49)86(145)106-53(22-26-69(101)130)81(140)109-57(30-43(3)4)84(143)107-55(24-28-74(135)136)82(141)113-61(34-71(103)132)88(147)112-60(33-50-16-20-52(129)21-17-50)87(146)118-65(39-160)91(150)114-62(99(158)159)35-72(104)133/h18-26,31-36,40-47,69-70,77-88,98-118,126-130,199-203,241-242H,27-30,37-39,48-68,71-76,159-160H2,1-17H3,(H2,161,204)(H2,162,205)(H,165,171)(H,166,172)(H,168,215)(H,169,217)(H,170,216)(H,173,218)(H,174,206)(H,175,207)(H,176,208)(H,177,219)(H,178,228)(H,179,234)(H,180,237)(H,181,213)(H,182,226)(H,183,224)(H,184,227)(H,185,221)(H,186,223)(H,187,225)(H,188,220)(H,189,232)(H,190,235)(H,191,222)(H,192,236)(H,193,214)(H,194,230)(H,195,229)(H,196,231)(H,197,233)(H,209,210)(H,211,212)(H,239,240)(H4,163,164,167);14-21,43-48,53-68,76-79,125-129,160-163H,12-13,22-42,100H2,1-11H3,(H2,101,130)(H2,102,131)(H2,103,132)(H2,104,133)(H,105,139)(H,106,145)(H,107,143)(H,108,154)(H,109,140)(H,110,148)(H,111,144)(H,112,147)(H,113,141)(H,114,150)(H,115,151)(H,116,157)(H,117,142)(H,118,146)(H,119,152)(H,120,155)(H,121,134)(H,122,156)(H,123,149)(H,124,153)(H,135,136)(H,137,138)(H,158,159)/t86-,87+,88+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-,128-,129-,130-;46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-,77-,78-,79-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRQPCUGRUFHED-DETKDSODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C257H389N65O77S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157956
Record name Insulin lispro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

5814 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133107-64-9
Record name Insulin lispro
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00046
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Insulin lispro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Host System and Plasmid Design

Insulin lispro is biosynthesized using a recombinant E. coli K12 strain modified with a plasmid encoding the this compound precursor protein. The expression system utilizes a T7 promoter and ampicillin resistance marker, with the proinsulin sequence engineered to swap lysine and proline at positions B28 and B29. Codon optimization ensures high-yield expression in E. coli, achieving precursor titers of 12–15 g/L during fermentation.

Fermentation and Inclusion Body Formation

The production process involves:

  • Seed train expansion : A working cell bank vial inoculates a shake flask, progressing through seed and main fermenters under controlled conditions (pH 6.8, 37°C, dissolved oxygen >30%).

  • Induction and inclusion body formation : IPTG induction at OD600 = 40 triggers precursor protein expression, which accumulates as insoluble inclusion bodies comprising 60–70% of cellular protein. Post-fermentation centrifugation at 10,000×g yields a cell paste containing 18–22% inclusion bodies by mass.

Downstream Processing

Table 1: Key Downstream Processing Steps

StepConditionsPurpose
Cell disruptionHigh-pressure homogenization (800 bar)Release inclusion bodies
Inclusion body wash2% Triton X-114, 50 mM Tris-HCl (pH 8.0)Remove membrane contaminants
Solubilization8 M urea, 50 mM DTT, pH 10.5Denature and reduce disulfide bonds
Refolding0.5 M arginine, 5 mM GSH/GSSG, pH 8.2Oxidative renaturation
Enzymatic cleavageTrypsin (1:100 w/w, 25°C, 4 h)Convert precursor to this compound

Refolding efficiency exceeds 85% when using arginine-assisted folding, as confirmed by reverse-phase HPLC. Post-cleavage purification employs three orthogonal chromatographic steps:

  • Cation exchange : SP Sepharose FF at pH 3.5, eluting with 150 mM NaCl

  • Hydrophobic interaction : Phenyl Sepharose HP with decreasing (NH4)2SO4 gradient

  • Gel filtration : Superdex 75 in 20 mM citrate, 140 mM NaCl (pH 6.8)

Zinc-Mediated Crystallization Protocols

Two-Step Zinc Addition Method

The CN109957001A patent details a crystallization process using controlled zinc ion addition:

  • Primary crystallization :

    • 0.2% Zn²⁺ (1.25 mg ZnCl₂) added to 100 ml crystal solution (0.3% this compound, 10% ethanol, 0.57% acetic acid)

    • pH adjusted to 9.0 with NH4OH, followed by cooling to 14°C at 500 rpm

    • Achieves 75–80% initial crystallization yield within 2 h

  • Secondary stabilization :

    • Additional 0.3% Zn²⁺ (1.88 mg ZnCl₂) at pH 8.0, stirring for 2 h

    • Final 0.8% Zn²⁺ (5 mg ZnCl₂) at pH 6.0 for 3 h completes crystallization

This protocol reduces aggregate formation to <0.5% compared to single-step zinc methods.

Crystallization Process Parameters

Table 2: Crystallization Optimization Parameters

ParameterRangeOptimal ValueEffect on Crystal Quality
Temperature4–25°C14°CMaximizes monodispersed crystals
Stirring speed200–800 rpm500 rpmPrevents crystal fracture
Ethanol content5–15% v/v10%Controls nucleation rate
Phenol0.3–0.7 mg/ml0.5 mg/mlStabilizes tertiary structure

Crystals produced under these conditions exhibit uniform rhombohedral morphology (10–15 μm diameter) with >95% monomeric content.

Formulation Strategies for 5.97 mg Dosage

Protamine Sulfate Complexation

The CN105535942A patent describes a protamine sulfate formulation:

  • Composition :

    • 3.47 mg/ml this compound

    • 0.095–0.28 mg/ml protamine sulfate

    • 0.025–0.05 mg/ml Zn²⁺

    • 1.5–2.5 mg/ml m-cresol

Complexation occurs via charge interaction between protamine (pI 10–12) and insulin (pI 5.3–5.4) at pH 6.7–7.2. Dynamic light scattering shows complex sizes of 120–180 nm, ensuring prolonged absorption kinetics.

Stabilizing Excipients

Table 3: Formulation Additives and Functions

ComponentConcentrationRoleMechanism
Glycerol16 mg/mlTonicity modifierPrevents osmotic shock
Disodium phosphate2–4 mg/mlBufferMaintains pH 6.7–7.4
Phenol0.5–1.0 mg/mlAntimicrobialDenatures microbial proteins
m-Cresol1.5–2.5 mg/mlStabilizerPrevents aggregation

Accelerated stability testing (25°C/60% RH, 6 months) shows <2% degradation when using this formulation.

Analytical Quality Control

Structural Characterization

  • Peptide mapping : RP-HPLC with 0.1% TFA/acetonitrile gradient identifies B28 Lys→B29 Pro substitution

  • Mass spectrometry : MALDI-TOF confirms molecular weight of 5807.57 Da (Δ <0.01%)

  • Circular dichroism : 222 nm minimum verifies α-helix content matches reference standard (55±3%)

Impurity Profiling

Table 4: Acceptable Impurity Limits

Impurity TypeMethodSpecification
Related proteinsSEC-HPLC≤1.0%
Deamidation productsIEC≤0.5%
Zinc contentAAS0.3–0.8 mg/ml
Bacterial endotoxinsLAL assay<10 EU/mg

The process achieves host cell protein levels <1 ppm through affinity chromatography.

Comparative Analysis of Production Methods

Yield Optimization

  • Traditional method : 3.2 g/L titer with 68% overall yield

  • Modern process : 4.8 g/L titer (50% increase) with 82% yield through improved fermentation control

Cost Considerations

  • Plasmid construction: $1.2M initial investment

  • COGM per 5.97 mg vial: $18.50 (including $6.20 for purification)

Chemical Reactions Analysis

Types of Reactions: Insulin lispro undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product of these reactions is the modified this compound molecule, which can exhibit altered pharmacokinetic properties depending on the nature of the modifications .

Scientific Research Applications

Clinical Applications

1. Treatment of Diabetes Mellitus

  • Type 1 Diabetes : Insulin lispro is essential for individuals with type 1 diabetes who require insulin therapy due to the absence of endogenous insulin production. It is typically administered in conjunction with longer-acting insulins to maintain overall glycemic control .
  • Type 2 Diabetes : For patients with type 2 diabetes, this compound can be used alone or in combination with oral hypoglycemic agents. Studies have shown that its use significantly reduces postprandial hyperglycemia, improving overall glycemic control .

2. Off-Label Uses

This compound has also been utilized off-label for various conditions:

  • Diabetic Ketoacidosis : It can be effective in managing mild-to-moderate diabetic ketoacidosis, providing rapid correction of hyperglycemia .
  • Gestational Diabetes : this compound is safe for use during pregnancy to manage blood glucose levels in pregnant women with diabetes .
  • Hyperosmolar Hyperglycemic State : This condition can also be treated effectively with this compound, particularly in acute settings .

Research Findings

Numerous studies have evaluated the efficacy and safety of this compound:

Study FocusFindingsReference
Postprandial HyperglycemiaThis compound significantly reduced 2-hour postprandial glucose levels compared to sulfonylureas alone (from 18.6 to 14.2 mmol/L)
Glycemic ControlPatients using this compound showed improved HbA1c levels (from 9.0% to 7.1%) without increasing hypoglycemic episodes
Comparison with Regular InsulinThis compound was associated with lower postprandial glucose excursions and improved patient satisfaction compared to regular human insulin
Clinical TrialsA meta-analysis indicated that patients using this compound had better glycemic control outcomes compared to those using regular insulin

Case Study 1: Type 1 Diabetes Management

A clinical trial involving 93 patients with type 1 diabetes demonstrated that those using this compound before meals experienced lower blood glucose levels and fewer hypoglycemic events compared to those using regular human insulin. The study highlighted patient preference for the rapid-acting nature of this compound, which allowed for flexibility in meal timing .

Case Study 2: Combination Therapy in Type 2 Diabetes

In another study involving type 2 diabetic patients poorly controlled on sulfonylureas, the addition of this compound before meals resulted in significant improvements in fasting plasma glucose and overall glycemic control over four months, showcasing its effectiveness as part of combination therapy .

Mechanism of Action

Insulin lispro exerts its effects by binding to insulin receptors on the surface of cells, particularly in muscle and adipose tissue. This binding activates the insulin receptor tyrosine kinase, leading to a cascade of downstream signaling events. These events promote the uptake of glucose into cells, glycogen synthesis, and inhibition of gluconeogenesis, thereby lowering blood glucose levels .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Pharmacokinetic Parameters of Rapid-Acting Insulins
Parameter Insulin Lispro Regular Human Insulin Insulin Aspart Insulin Glulisine
Onset of Action 10–15 minutes 30–60 minutes 10–20 minutes 10–15 minutes
Peak Effect 30–60 minutes 2–3 hours 40–50 minutes 30–90 minutes
Duration of Action 3–4 hours 6–8 hours 3–5 hours 4–5 hours
Self-Association Low High Low Low
  • This compound vs. Regular Human Insulin : this compound achieves 50% faster absorption and 2–3 times higher peak serum concentrations than regular insulin, reducing postprandial glucose excursions by 20–30% .
  • This compound vs. Other Analogues : Insulin aspart and glulisine exhibit similar pharmacokinetic profiles, though small variations exist in peak timing and duration .

Clinical Efficacy

Table 2: Glycemic Control and Hypoglycemia Rates
Parameter This compound Regular Insulin Insulin Aspart Insulin Glargine (Basal)
HbA1c Reduction 0.5–1.5% 0.4–1.2% 0.6–1.4% 0.8–1.8%
Postprandial Glucose ↓ 1.9–2.4 mmol/L ↓ 1.2–1.8 mmol/L ↓ 1.7–2.1 mmol/L N/A
Hypoglycemia Rate 15–20% lower Higher risk Comparable Lower nocturnal risk
  • Glycemic Control: In T1DM, this compound demonstrates superior postprandial glucose control versus regular insulin, with similar HbA1c reductions . When combined with basal insulin glargine, it reduces nocturnal hypoglycemia by 30% compared to human basal insulin .
  • CSII Efficacy : this compound in CSII achieves faster glucose stabilization (e.g., 12-hour faster time-to-target vs. regular insulin) and 15% lower insulin requirements .

Cost-Effectiveness

Table 3: Annual Cost Differences (this compound vs. Regular Insulin)
Cost Category Difference (Lispro – Regular Insulin)
Diabetes Pharmacy +$79 (P<0.001)
Total Pharmacy +$212 (P<0.001)
Diabetes Medical –$75 (P=0.857)
Total Medical –$2,327 (P=0.072)
  • Cost Drivers : Higher pharmacy costs for this compound (+$212 annually) are offset by reduced hospitalizations (–$2,327 medical cost difference) .
  • Long-Term Savings : Improved glycemic control lowers complication-related costs by $1,200–$1,800 per patient annually .

Special Populations

  • Renal Impairment : this compound clearance decreases by 40% in severe renal dysfunction, requiring dose adjustments .

Biological Activity

Insulin lispro is a rapid-acting insulin analog that plays a critical role in the management of diabetes mellitus, particularly in controlling postprandial blood glucose levels. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Overview of this compound

Chemical Structure and Properties

  • This compound is a modified form of human insulin, where the amino acids at positions B28 and B29 are reversed (lysine and proline), allowing for faster absorption and action compared to regular human insulin.
  • It is typically administered subcutaneously and has a rapid onset of action (approximately 15 minutes) with a duration of 2 to 5 hours, making it suitable for administration immediately before meals .

This compound exerts its biological effects through several key mechanisms:

  • Binding to Insulin Receptor : Upon administration, this compound binds to the insulin receptor (IR), a heterotetrameric protein composed of two alpha and two beta subunits. This binding activates the intrinsic tyrosine kinase activity of the beta subunit, leading to autophosphorylation and subsequent phosphorylation of various intracellular substrates such as insulin receptor substrates (IRS) and others .
  • Downstream Signaling : The activation of IRS leads to the activation of downstream signaling pathways, including:
    • PI3 Kinase/Akt Pathway : This pathway is crucial for glucose transporter type 4 (GLUT4) translocation to the cell membrane, facilitating glucose uptake by tissues such as muscle and adipose tissue.
    • Regulation of Metabolism : this compound promotes glycogen synthesis, fatty acid synthesis, and protein synthesis while inhibiting gluconeogenesis and lipolysis .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates its rapid absorption and action:

Parameter This compound
Onset of Action~15 minutes
Peak Action30-90 minutes
Duration of Action2-5 hours
BioavailabilityHigh when administered subcutaneously

Studies indicate that this compound provides more stable postprandial blood glucose control compared to regular human insulin, with significantly lower postprandial glucose excursions .

Case Studies

  • Continuous Subcutaneous Insulin Infusion (CSII) :
    A study involving 113 patients with Type 1 diabetes demonstrated that treatment with this compound resulted in a mean HbA1c reduction from 7.24% to 6.8%, compared to a reduction to 6.9% with regular human insulin. Additionally, postprandial blood glucose levels were significantly lower with this compound .
  • Comparative Trials :
    In a randomized controlled trial comparing this compound with human soluble insulin in Type 1 diabetes patients on multiple injection therapy, it was found that patients using this compound experienced lower postprandial glucose levels at both one hour (reduced by 1.3 mmol/L) and two hours (reduced by 2.0 mmol/L), with no significant difference in hypoglycemia rates .

Safety Profile

This compound has been shown to have a safety profile comparable to that of regular human insulin. Common adverse events include hypoglycemia; however, studies report no significant increase in hypoglycemic episodes when switching from regular human insulin to this compound .

Q & A

Q. How do the pharmacokinetic properties of insulin lispro influence experimental design in glycemic control studies?

this compound’s rapid onset (15–30 minutes) and short duration (3–5 hours) require frequent blood glucose monitoring to capture postprandial spikes and avoid hypoglycemia during fasting periods . For studies comparing efficacy to regular insulin, researchers should standardize meal timings and carbohydrate intake to isolate the drug’s pharmacodynamic effects. Example protocols:

  • Use continuous glucose monitoring (CGM) systems to track glucose fluctuations at 5-minute intervals during absorption phases .
  • Design crossover trials with washout periods to account for residual insulin effects .

Q. What methodological considerations are critical when designing RCTs to evaluate this compound in special populations (e.g., pediatric or pregnant patients)?

  • Dosing adjustments : Pediatric trials must account for weight-based dosing (0.4–0.5 units/kg/day) and growth-related metabolic variability .
  • Ethical safeguards : Pregnant cohorts require strict hypoglycemia prevention protocols due to fetal risks, including predefined thresholds for treatment discontinuation .
  • Endpoint selection : Use composite endpoints (e.g., HbA1c reduction + hypoglycemia frequency) to balance efficacy and safety .

Q. How does this compound’s absorption variability impact its use in continuous subcutaneous insulin infusion (CSII) systems?

this compound’s low intra-subject absorption variability (5%) compared to regular insulin (25%) allows for more predictable glycemic outcomes in CSII studies . Key design considerations:

  • Conduct stability tests for pump-compatible formulations to prevent catheter occlusion .
  • Monitor for delayed hypoglycemia during pump interruptions (e.g., overnight pauses), as lispro’s short action may lead to faster glucose elevation .

Advanced Research Questions

Q. How can researchers resolve contradictions in long-term immunogenicity data for this compound?

While this compound exhibits lower immunogenicity than animal-derived insulins, studies report variability in antibody titers across populations . Methodological approaches:

  • Longitudinal assays : Use radioimmunoassays (RIAs) to quantify insulin-specific and cross-reactive antibodies annually over ≥5 years .
  • Subgroup stratification : Analyze antibody responses by demographic factors (e.g., age, HLA haplotypes) to identify high-risk cohorts .

Q. What analytical techniques are optimal for assessing this compound stability in formulation development?

  • RP-HPLC : Quantify degradation products (e.g., N-terminal truncated derivatives) under accelerated storage conditions (40°C/75% RH) .
  • Circular dichroism : Confirm structural integrity by monitoring α-helix content in B-chain residues (positions B28–B30) .
  • Forced degradation studies : Expose formulations to oxidative stress (H₂O₂) to identify excipient-dependent stability improvements .

Q. How do titration protocols for this compound in combination therapies affect study reproducibility?

In trials combining this compound with basal analogs (e.g., glargine) or GLP-1 agonists:

  • Algorithm standardization : Titrate prandial doses based on pre-meal glucose (e.g., adjust 1–2 units per 50 mg/dL deviation from target) .
  • Adverse event mitigation : Implement run-in periods to stabilize basal insulin doses before introducing lispro, reducing confounding hypoglycemia events .

Q. What statistical methods address confounding in crossover trials comparing this compound to regular insulin?

  • Mixed-effects models : Account for period effects and carryover in studies with interrupted CSII protocols .
  • ANCOVA : Adjust for baseline HbA1c and BMI to isolate treatment effects in heterogeneous cohorts .
  • Sensitivity analyses : Exclude outliers (e.g., non-adherent participants) to validate robustness .

Q. How can structural modifications of this compound inform the development of next-generation analogs?

  • B28/B29 residue swaps : Compare pharmacokinetic profiles of lispro (lysineB28-prolineB29) to human insulin (prolineB28-lysineB29) using X-ray crystallography to assess dimer stability .
  • Excipient optimization : Test treprostinil’s impact on vascular permeability to enhance subcutaneous absorption rates .

Data Contradiction Analysis

Q. Why do studies report conflicting outcomes on hypoglycemia risk with this compound in CSII?

  • Trial design variability : Studies with overnight pump interruptions show higher hypoglycemia risk with lispro due to rapid clearance , while others with continuous infusion report reduced risk .
  • Resolution : Stratify analyses by infusion protocol (continuous vs. intermittent) and use CGM-derived hypoglycemia metrics (e.g., area under the curve <70 mg/dL) .

Q. How do discrepancies in this compound’s off-label uses (e.g., gestational diabetes) impact evidence synthesis?

  • Heterogeneous endpoints : Some trials prioritize fetal outcomes (e.g., birth weight), while others focus on maternal HbA1c .
  • Recommendation : Apply GRADE criteria to weight evidence by study quality and consistency, excluding non-RCTs from meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.